molecular formula C14H17N5OS B2682651 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide CAS No. 2201741-02-6

3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide

Cat. No.: B2682651
CAS No.: 2201741-02-6
M. Wt: 303.38
InChI Key: AZGABFSCGVOIJA-UHFFFAOYSA-N
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Description

3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a triazole ring, a thiophene moiety, and an azetidine ring, making it a versatile candidate for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring through azide-alkyne cycloaddition reactions. The azetidine ring is then introduced via nucleophilic substitution reactions, followed by the incorporation of the thiophene moiety through coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxides or sulfones, while reduction of the triazole ring can produce dihydrotriazoles .

Scientific Research Applications

3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activity, while the thiophene moiety can interact with biological membranes, affecting cell permeability. The azetidine ring can also participate in hydrogen bonding, stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide apart is its combination of a triazole ring, a thiophene moiety, and an azetidine ring. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile candidate for various applications .

Properties

IUPAC Name

3-(4-cyclopropyltriazol-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5OS/c20-14(15-6-12-2-1-5-21-12)18-7-11(8-18)19-9-13(16-17-19)10-3-4-10/h1-2,5,9-11H,3-4,6-8H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGABFSCGVOIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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